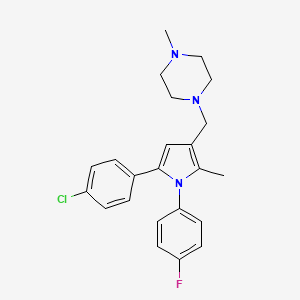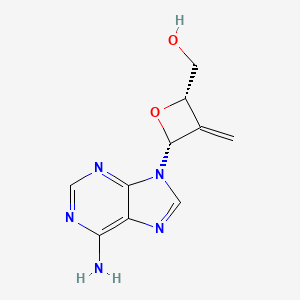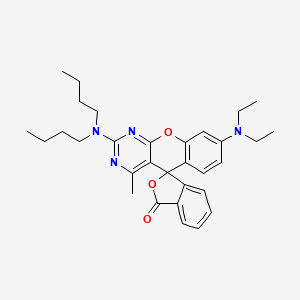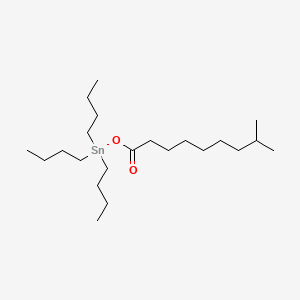
Tributyl(isodecanoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(isodecanoyloxy)stannane is an organotin compound with the molecular formula C22H46O2Sn and a molecular weight of 461.309 g/mol . It is a chemical substance that belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(isodecanoyloxy)stannane can be synthesized through the reaction of tributyltin oxide with isodecanoic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tributyl(isodecanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isodecanoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Tributyl(isodecanoyloxy)stannane has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of tributyl(isodecanoyloxy)stannane involves its ability to participate in radical reactions and form stable organotin intermediates. These intermediates can undergo further transformations, leading to the formation of various products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, facilitating a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyl(isodecanoyloxy)stannane can be compared with other organotin compounds, such as:
- Tributyltin hydride
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
What sets this compound apart from similar compounds is its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
93965-27-6 |
|---|---|
Molecular Formula |
C22H46O2Sn |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
tributylstannyl 8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
XZEOTXSVDUUCDW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


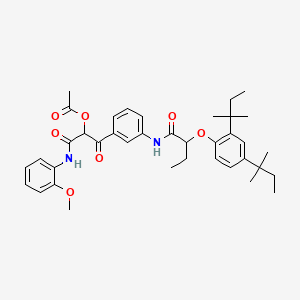
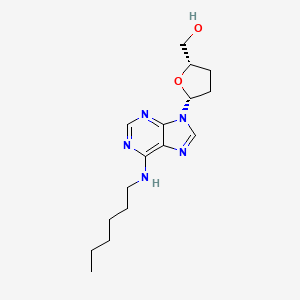
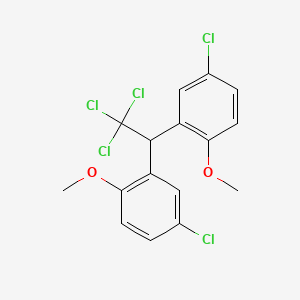
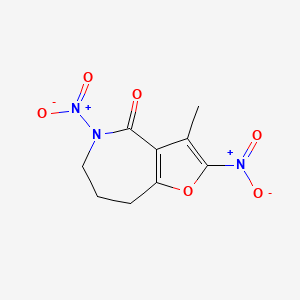
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
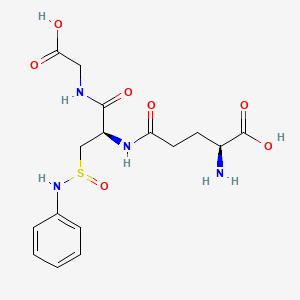
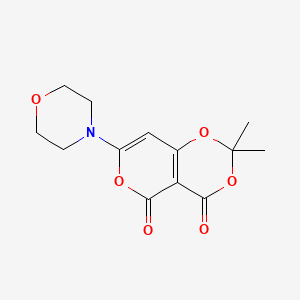

![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
